4-(ベンジルオキシ)インドリン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Benzyloxy)indolin-2-one” is an organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research .

Synthesis Analysis

The synthesis of indolin-2-one derivatives has been discussed in several studies. For instance, a practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, has been described . Another study discussed the synthesis and evaluation of the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)indolin-2-one” has been analyzed in several studies. For instance, one study discussed the structural analysis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study discussed the structure-activity relationship of indolin-2-ones towards cancer bio-targets .Chemical Reactions Analysis

The chemical reactions of indolin-2-one derivatives have been investigated in several studies. For instance, one study investigated the antioxidant activity of ortho- and meta-substituted indolin-2-one derivatives . Another study discussed the reactivity of indolin-2-ones at the β-carbon and –NH positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)indolin-2-one” have been analyzed in several studies. For instance, one study mentioned that the product is for research use only and not for human use . Another study mentioned that the product is in liquid form .科学的研究の応用

アルツハイマー病の治療

インドリン-2-オン誘導体、4-(ベンジルオキシ)インドリン-2-オンを含む、は潜在的なアセチルコリンエステラーゼ (AChE) 阻害剤として合成されてきました . AChE 阻害剤は、記憶喪失やその他の認知障害の漸進的な消失を特徴とする神経変性疾患であるアルツハイマー病 (AD) の治療に臨床的に使用されます .

抗がん剤

インドリン-2-オン誘導体の中には、ヒトがん細胞株に対して強い細胞毒性を示すものがあります . 例えば、インドリン-2-オン誘導体である化合物 5g は、SW620 (ヒト結腸がん)、PC3 (前立腺がん)、および NCI-H23 (肺がん) 細胞株に対して強い細胞毒性を示しました . それは、一般的に使用されている抗がん剤であるアドリアマイシンよりも強力でした .

3. パーキンソン病とレストレスレッグ症候群の治療 インドリン-2-オンの誘導体である 4-(2-ヒドロキシエチル)インドリン-2-オンは、ロピニロールなどのドーパミン作動薬合成の重要な中間体です . ロピニロールは、パーキンソン病とレストレスレッグ症候群の治療に使用される薬剤です .

蛍光色素の合成

インドリン-2-オン環は、多くの蛍光色素の合成に使用されてきました . インドリン-2-オン中の活性化された C-2 メチル基は、アルデヒドまたはカルボニル基と反応してこれらの色素を形成することができます .

抗ウイルス剤

インドリン-2-オンを含むインドール誘導体は、抗ウイルス特性を持っています . それらは、抗ウイルス療法における潜在的な使用のために合成および研究されてきました .

抗炎症剤

インドール誘導体には、抗炎症活性も 있습니다 . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にします .

抗酸化物質

インドール誘導体は、抗酸化特性を示します . それらは、細胞に損傷を与える可能性のある有害な化合物であるフリーラジカルをスカベンジすることができます .

抗菌剤

インドール誘導体は、抗菌活性を持つことが発見されました . それらは、特定の細菌や真菌の増殖を阻害することができ、それらを新しい抗菌薬の開発のための潜在的な候補にします .

作用機序

Target of Action

The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-(Benzyloxy)indolin-2-one interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of AChE by 4-(Benzyloxy)indolin-2-one affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .

Result of Action

The primary molecular effect of 4-(Benzyloxy)indolin-2-one is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .

Safety and Hazards

将来の方向性

The future directions of “4-(Benzyloxy)indolin-2-one” research have been discussed in several studies. For instance, one study mentioned that the compound is an important organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research. Another study mentioned that the compound is for research use only .

生化学分析

Biochemical Properties

4-(Benzyloxy)indolin-2-one has been found to interact with various biomolecules. For instance, it has been shown to inhibit the production of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner . These interactions suggest that 4-(Benzyloxy)indolin-2-one may play a role in modulating inflammatory responses .

Cellular Effects

In cellular processes, 4-(Benzyloxy)indolin-2-one has been observed to suppress the production of pro-inflammatory cytokines . It also inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These effects indicate that 4-(Benzyloxy)indolin-2-one can influence cell function and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)indolin-2-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels . This suggests that 4-(Benzyloxy)indolin-2-one may act as an enzyme inhibitor, affecting the activity of these proteins.

Temporal Effects in Laboratory Settings

It has been observed that the compound’s anti-inflammatory activity is concentration-dependent , suggesting that its effects may vary over time depending on its concentration.

Metabolic Pathways

Given its observed effects on cellular metabolism and signaling pathways , it is likely that it interacts with various enzymes and cofactors.

特性

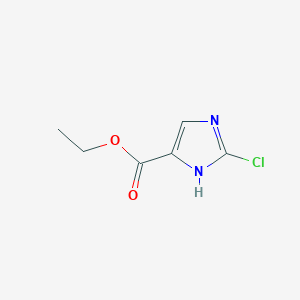

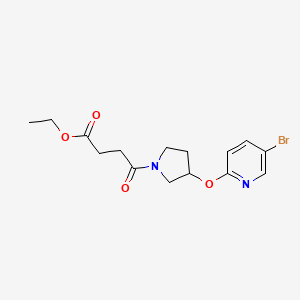

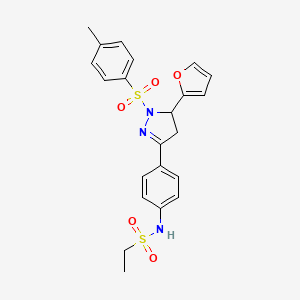

IUPAC Name |

4-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQQIBTRJERJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

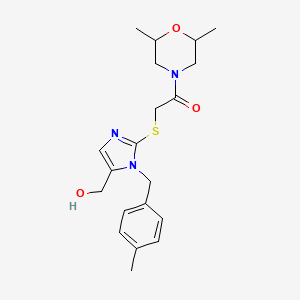

![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)

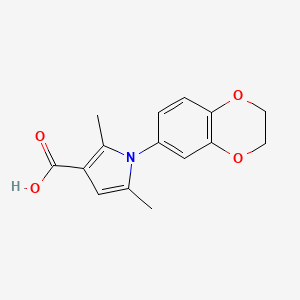

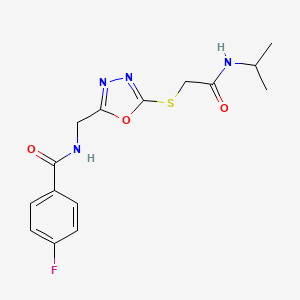

![N-[(4-Fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2372962.png)

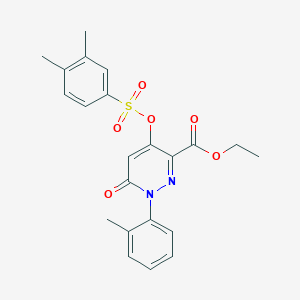

![N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B2372966.png)

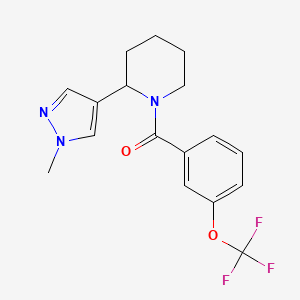

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)